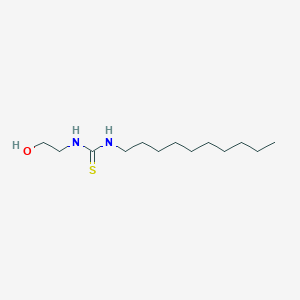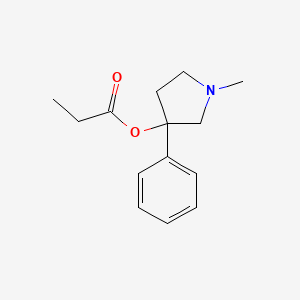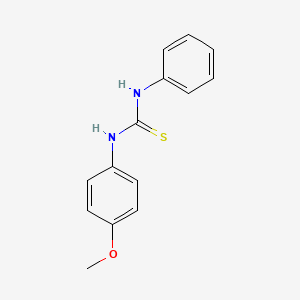![molecular formula C20H18N4S2 B12000798 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) is a complex organic compound with the molecular formula C20H18N4S2 and a molecular weight of 378.521 g/mol . This compound is characterized by the presence of a disulfide bridge linking two tetrahydroquinoline moieties, each bearing a carbonitrile group. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the disulfide bond and the carbonitrile groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) involves its interaction with molecular targets through its disulfide bridge and carbonitrile groups. These functional groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
Uniqueness
The uniqueness of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) lies in its disulfide bridge and carbonitrile groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H18N4S2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H18N4S2/c21-11-15-9-13-5-1-3-7-17(13)23-19(15)25-26-20-16(12-22)10-14-6-2-4-8-18(14)24-20/h9-10H,1-8H2 |
Clave InChI |
QDADGQCNMCKVND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=C(C=C2C1)C#N)SSC3=C(C=C4CCCCC4=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)


![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)




![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)



